- The design and synthesis of a tricyclic single-nitrogen scaffold that serves as a 5-HT2C receptor agonist, Bioorganic & Medicinal Chemistry Letters, 2006, 16(15), 4130-4134
Cas no 97585-04-1 (2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-)
97585-04-1 structure
Product Name:2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-
N.o CAS:97585-04-1
MF:C12H14O2
MW:190.238363742828
CID:1988816
Update Time:2023-09-05
2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-
- 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (Z)- (ZCI)
- Ethyl (2Z)-3-(4-methylphenyl)-2-propenoate (ACI)
- Ethyl (Z)-3-(4-methylphenyl)-2-propenoate
- Ethyl cis-4-methylcinnamate
-
- Inchi: 1S/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8-
- Chave InChI: IMKVSWPEZCELRM-HJWRWDBZSA-N
- SMILES: C(/C1C=CC(C)=CC=1)=C/C(=O)OCC
2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: 18-Crown-6 , Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
Referência
Método de produção 2
Condições de reacção
Referência
- Palladium-catalyzed conversion of aldehydes to alkenes in the presence of tri-n-butylphosphine, Tetrahedron Letters, 1991, 32(4), 513-14
Método de produção 3
Condições de reacção
1.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Methanol , Tetrahydrofuran ; -78 °C; 15 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
- Substituent effects of cis-cinnamic acid analogues as plant growth inhibitors, Phytochemistry (Elsevier), 2013, 96, 132-147
Método de produção 4
Condições de reacção
1.1 Reagents: Triphenylphosphine Catalysts: Iron tetraphenylporphyrin chloride Solvents: Toluene ; 2 min, rt; 0.5 h, 80 °C
Referência
- Iron(III) and Ruthenium(II) Porphyrin Complex-Catalyzed Selective Olefination of Aldehydes with Ethyl Diazoacetate, Journal of Organic Chemistry, 2003, 68(9), 3714-3717
Método de produção 5
Condições de reacção
1.1 Reagents: Triphenylsilane , Diisopropylethylamine Catalysts: 1-Phenylarsolane Solvents: Toluene ; 24 h, 100 °C
Referência
- Systematic Study on the Catalytic Arsa-Wittig Reaction, Chemistry - A European Journal, 2020, 26(59), 13400-13407
Método de produção 6
Condições de reacção
1.1 Reagents: Manganese , Water Catalysts: Palladium diacetate Solvents: Acetonitrile ; 24 h, 25 °C
Referência
- Water as a Hydrogenating Agent: Stereodivergent Pd-Catalyzed Semihydrogenation of Alkynes, Organic Letters, 2019, 21(5), 1412-1416
Método de produção 7
Condições de reacção
1.1 Reagents: Triphenylphosphine , Manganic acid (H2MnO4), barium salt (1:1) Solvents: Acetonitrile ; 24 h, 80 °C
Referência
- Tandem oxidation-Wittig reaction using nanocrystalline barium manganate (BaMnO4); an improved one-pot protocol, Tetrahedron Letters, 2016, 57(33), 3773-3775
Método de produção 8
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Referência
- Accessing Complex Tetrahydrofurobenzo-Pyran/Furan Scaffolds via Lewis-Acid Catalyzed Bicyclization of Cyclopropane Carbaldehydes with Quinone Methides/Esters, Journal of Organic Chemistry, 2022, 87(12), 7905-7918
Método de produção 9
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Referência
- Accessing Dihydro-1,2-oxazine via Cloke-Wilson type Annulation of Cyclopropyl Carbonyls: Application towards the Diastereoselective Synthesis of Pyrrolo[1,2-b][1,2]oxazine, Journal of Organic Chemistry, 2020, 85(10), 6535-6550
Método de produção 10
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Referência
- Exploitation of Cyclopropane Carbaldehydes to Prins Cyclization: Quick Access to (E)-Hexahydrooxonine and Octahydrocyclopenta[b]pyran, Organic Letters, 2018, 20(17), 5163-5166
Método de produção 11
Condições de reacção
1.1 Catalysts: Di-μ-chlorotetrakis(2-phenylpyridine)diiridium Solvents: Acetonitrile ; 24 h, rt
Referência
- Synthesis of (Z)-Cinnamate Derivatives via Visible-Light-Driven E-to-Z Isomerization, SynOpen, 2019, 3(4), 103-107
Método de produção 12
Condições de reacção
1.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Methanol , Tetrahydrofuran ; 20 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 6 h, -78 °C; 1 h, -50 °C
1.2 Solvents: Tetrahydrofuran ; 6 h, -78 °C; 1 h, -50 °C
Referência
- Ring-substituted cis-cinnamic acid derivatives and plant growth controllers containing them, Japan, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: 18-Crown-6 , Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 30 min, -78 °C
1.2 3 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 3 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
- Preparation of indenopyrroles as serotonin 5-HT2c receptor agonists., United States, , ,
Método de produção 14
Condições de reacção
1.1 Reagents: Hydrogen
Referência
- Correlation of ultraviolet absorption frequences of cis- and trans-substituted cinnamic acids with Hammett substituent constants, Journal of Molecular Structure, 1988, 174, 251-4
Método de produção 15
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Manganese potassium oxide (Mn8KO16) Solvents: Toluene ; 4 h, 110 °C
Referência
- OMS-2 for Aerobic, Catalytic, One-pot Alcohol Oxidation-Wittig Reactions: Efficient Access to α,β-Unsaturated Esters, ChemCatChem, 2014, 6(3), 749-752
Método de produção 16
Condições de reacção
1.1 Reagents: Triphenylphosphine , Diisopropylethylamine Catalysts: Silica ; 6 h, 90 °C
Referência
- Silica gel-mediated organic reactions under organic solvent-free conditions, Molecules, 2012, 17, 11469-11483
Método de produção 17
Condições de reacção
1.1 Solvents: Dimethyl sulfoxide ; 4 h, 30 °C
1.2 Solvents: Water ; 5 min, 30 °C
1.2 Solvents: Water ; 5 min, 30 °C
Referência
- Efficient alkenation of aldehydes and ketones to α,β-unsaturated esters using α,α-bis(dimethylsilyl)-substituted esters, Chemistry Letters, 2009, 38(8), 832-833
Método de produção 18
Condições de reacção
1.1 Reagents: 2564764-59-4 Solvents: Acetonitrile ; 3 h, 60 °C
1.2 Reagents: Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-, potassium salt (1:1) ; 0 °C; 6 h, 60 °C
1.3 0 °C; 3 h, 60 °C
1.2 Reagents: Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-, potassium salt (1:1) ; 0 °C; 6 h, 60 °C
1.3 0 °C; 3 h, 60 °C
Referência
- Phosphorus-Recycling Wittig Reaction: Design and Facile Synthesis of a Fluorous Phosphine and Its Reusable Process in the Wittig Reaction, Journal of Organic Chemistry, 2020, 85(22), 14684-14696
Método de produção 19
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Referência
- Organocatalytic Activation of Donor-Acceptor Cyclopropanes: A Tandem (3 + 3)-Cycloaddition/Aryl Migration toward the Synthesis of Enantioenriched Tetrahydropyridazines, Organic Letters, 2023, 25(29), 5470-5475
Método de produção 20
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Referência
- Metal-free domino Cloke-Wilson rearrangement-hydration-dimerization of cyclopropane carbaldehydes: A facile access to oxybis(2-aryltetrahydrofuran) derivatives, Tetrahedron, 2020, 76(15),
2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Raw materials
- Triethyl phosphonoacetate
- ethyl 2-chloroacetate
- 4-Methylbenzyl alcohol
- p-tolyl-propynoic acid ethyl ester
- Ethyl Bis(2,2,2-trifluoroethoxy)phosphinylacetate
- ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
- 4-Methylbenzaldehyde
- Ethyl bromoacetate
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- Ethyl-di-(2-isopropylphenyl)phosphonoacetate
- Acetic acid, 2,2-bis(dimethylsilyl)-, ethyl ester
- Ethyl 3-(p-tolyl)propanoate
2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Preparation Products
2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Literatura Relacionada
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
97585-04-1 (2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-) Produtos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
上海嵘奥生物技术有限公司
Membro Ouro
CN Fornecedor
Reagente
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
Reagente
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
CN Fornecedor
Reagente
Beyond Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
Reagente